

LC-MS/MS protocol for L-Dopa-13C quantification in plasma

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Compound of Interest

Compound Name: L-Dopa-13C

Cat. No.: B12401993

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Application Notes and Protocols

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Levodopa (L-Dopa) is the primary and most effective treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. L-Dopa is a precursor to dopamine and can cross the blood-brain barrier, where it is converted to dopamine to replenish the depleted neurotransmitter. The use of stable isotope-labeled L-Dopa, such as **L-Dopa-13C**, is crucial in pharmacokinetic and metabolic studies to trace the fate of the administered drug without the use of radioactive isotopes. This application note provides a detailed protocol for the quantification of **L-Dopa-13C** in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle

This method employs a robust and sensitive LC-MS/MS assay for the determination of **L-Dopa-13C** in plasma. The procedure involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. Detection and

quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (IS), L-Dopa-d3, is used to ensure accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Materials and Reagents

- **L-Dopa-13C** (analyte)
- L-Dopa-d3 (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Perchloric acid (analytical grade)
- Ultrapure water
- Drug-free human plasma

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

- **Primary Stock Solutions:** Prepare individual stock solutions of **L-Dopa-13C** and L-Dopa-d3 in a solution of 0.1 M perchloric acid in water at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare serial dilutions of the **L-Dopa-13C** stock solution with 50% methanol in water to create a series of working standard solutions for the calibration curve.
- **Internal Standard Working Solution:** Dilute the L-Dopa-d3 stock solution with 50% methanol in water to a final concentration of 100 ng/mL.
- **Calibration Standards and QC Samples:** Spike drug-free human plasma with the appropriate working standard solutions of **L-Dopa-13C** to prepare calibration standards and quality

control samples at various concentration levels.

Sample Preparation

- To a 100 μ L aliquot of plasma sample (calibration standard, QC, or unknown sample), add 20 μ L of the internal standard working solution (L-Dopa-d3, 100 ng/mL).
- Vortex the sample for 10 seconds.
- Add 300 μ L of ice-cold 0.4 M perchloric acid in methanol to precipitate the plasma proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m) is suitable.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - 0-1.0 min: 5% B
 - 1.0-3.0 min: 5-95% B
 - 3.0-4.0 min: 95% B
 - 4.1-5.0 min: 5% B (re-equilibration)

- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.

Mass Spectrometry (MS)

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- MRM Transitions:
 - **L-Dopa-13C**: m/z 199.1 → 153.0 (quantifier), 199.1 → 136.0 (qualifier)
 - L-Dopa-d3 (IS): m/z 201.1 → 154.0 (quantifier)[1]
- Ion Source Parameters:
 - IonSpray Voltage: 5500 V
 - Temperature: 500°C
 - Nebulizer Gas (GS1): 50 psi
 - Heater Gas (GS2): 50 psi
 - Curtain Gas: 30 psi
 - Collision Gas (CAD): Medium

Data Presentation

The following tables summarize the expected quantitative performance of the method. The data is compiled from typical performance characteristics reported in the literature for the analysis of L-Dopa and its stable isotope-labeled analogues in plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r ²)
L-Dopa-13C	1 - 2000	1	> 0.99

Table 2: Precision and Accuracy

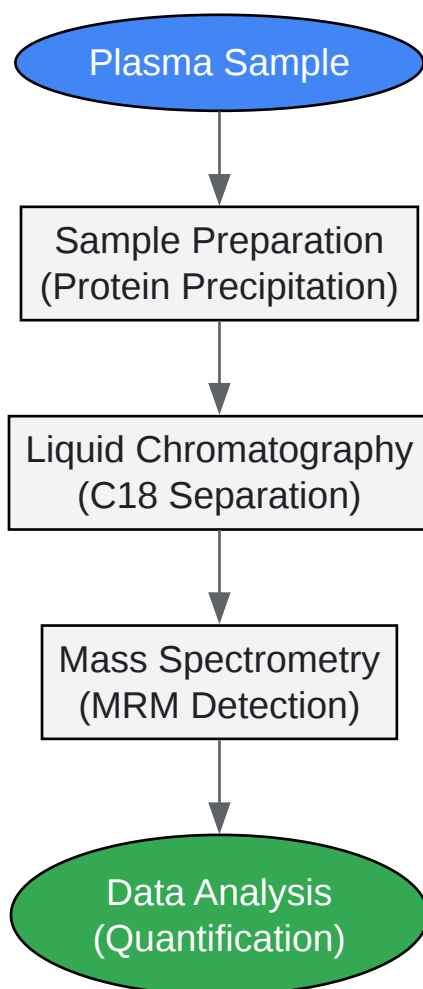
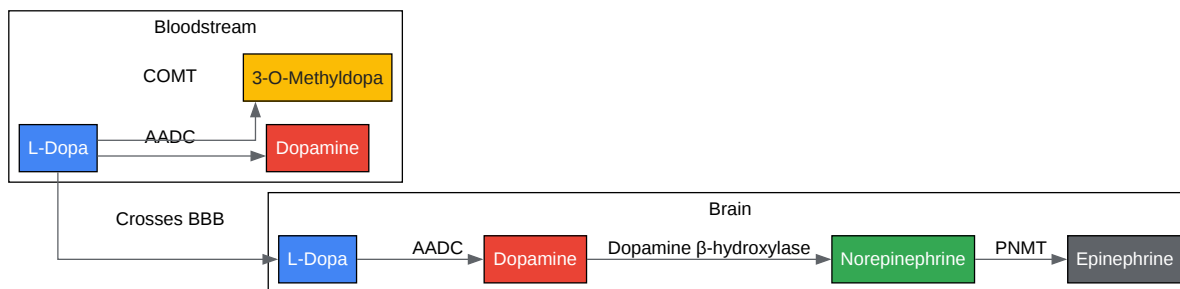
QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1	< 15	85 - 115	< 15	85 - 115
Low QC	3	< 15	85 - 115	< 15	85 - 115
Mid QC	100	< 15	85 - 115	< 15	85 - 115
High QC	1600	< 15	85 - 115	< 15	85 - 115

Table 3: Recovery and Matrix Effect

Analyte	Recovery (%)	Matrix Effect (%)
L-Dopa-13C	> 85	< 15
L-Dopa-d3 (IS)	> 85	< 15

Mandatory Visualization

L-Dopa Metabolic Pathway



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References

- 1. The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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